molecular formula C14H17ClN2O4S B2791048 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1396871-85-4

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2791048
CAS No.: 1396871-85-4
M. Wt: 344.81
InChI Key: BZUUEVODKRFVEI-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide. It is provided for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Specific data regarding this compound's mechanism of action, primary applications, and detailed research value are currently not available. Researchers are encouraged to consult specialized chemical literature and databases for further investigation.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-17-7-3-4-11(17)12(18)9-16-22(19,20)14-8-10(15)5-6-13(14)21-2/h3-8,12,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUUEVODKRFVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its complex structure suggests a variety of interactions with biological targets, making it a subject of interest for further research.

  • Molecular Formula : C₁₄H₁₇ClN₂O₄S
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 1396871-85-4

Biological Activity

The biological activity of this compound has been explored through various studies, primarily focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various human cancer cell lines demonstrated that it effectively inhibits cell proliferation. The compound's mechanism appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : By downregulating anti-apoptotic proteins, the compound promotes apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cell lines.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is crucial for preventing the proliferation of cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound against different cancer types:

Study Cancer Cell Line IC₅₀ (µM) Mechanism
Study 1A549 (lung cancer)4.1Inhibition of tubulin polymerization
Study 2HeLa (cervical cancer)0.19Induction of apoptosis
Study 3MDA-MB-231 (breast cancer)0.23G2/M phase arrest

Molecular Interactions

Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cell cycle regulation and apoptosis. Key interactions include:

  • Binding to the colchicine site on tubulin, disrupting microtubule formation.
  • Hydrophobic interactions with amino acid residues critical for protein stability and function.

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

  • Structure : Lacks the hydroxyethyl-pyrrole moiety; instead, the sulfonamide nitrogen is bonded to a simple benzene ring.
  • Biological Activity : Exhibits herbicidal and anti-malarial properties, attributed to the chloro-methoxy substitution pattern.

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

  • Structure : Contains a methyl group at position 4 and a phenethyl substituent on the sulfonamide nitrogen.
  • Molecular Weight : 339.84 g/mol (vs. ~370–390 g/mol estimated for the target compound).
  • Key Difference : The phenethyl group enhances lipophilicity, whereas the hydroxyethyl-pyrrole in the target compound may improve hydrogen-bonding capacity and aqueous solubility.

Benzamide Analogs with Heterocyclic Moieties

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

  • Structure : Replaces the sulfonamide (-SO₂NH-) with a benzamide (-CONH-) group and a phenethyl substituent.
  • Comparison : The sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with biological targets compared to benzamides.

4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

  • Structure : Features a pyrrolidine ring and ethylsulfonyl group on the benzamide scaffold.
  • Relevance : Highlights the role of heterocycles (e.g., pyrrolidine) in modulating pharmacokinetic properties. The target compound’s pyrrole moiety may similarly enhance binding to enzymes or receptors.

Compounds with Pyrrole or Thiazole Substitutions

5-Chloro-2-methoxy-N-{3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide

  • Structure : Combines thiazole, pyrazole, and thiophene groups with a benzamide core.
  • Key Insight : Heterocycles like thiazole and pyrrole (in the target compound) can improve target selectivity and metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Reference
5-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide C₁₄H₁₈ClN₃O₄S (estimated) ~370–390 Hydroxyethyl-pyrrole, Cl, OCH₃, SO₂NH- Not explicitly reported (predicted) N/A
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.76 Cl, OCH₃, SO₂NH- Herbicidal, anti-malarial
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide C₁₆H₁₈ClNO₃S 339.84 Cl, OCH₃, CH₃, phenethyl Not reported
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide C₁₆H₁₆ClNO₂ 289.76 Cl, OCH₃, CONH-, phenethyl Not reported

Table 2: Impact of Substituents on Bioactivity

Functional Group Effect on Properties Example Compound
Hydroxyethyl-pyrrole Enhances hydrogen bonding and solubility; may improve target binding Target compound
Phenethyl Increases lipophilicity; may enhance blood-brain barrier penetration
Thiazole/Thiophene Improves metabolic stability and selectivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves sulfonylation of an amine intermediate. A general approach for analogous sulfonamides involves reacting a benzenesulfonyl chloride derivative (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) with a secondary amine (e.g., 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine) under basic conditions (e.g., aqueous Na₂CO₃) at room temperature, followed by purification via recrystallization . Key variables include solvent polarity (DMF or dichloromethane), temperature control (20–25°C), and stoichiometric ratios to minimize side reactions like over-sulfonylation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • X-ray crystallography to resolve the 3D structure, particularly for verifying stereochemistry at the hydroxyethyl-pyrrole moiety .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C5) and hydrogen bonding (hydroxy group) .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₅H₁₈ClN₂O₄S).
  • HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water gradient .

Q. What are the standard protocols for assessing solubility and stability in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in serum-containing media, followed by LC-MS to monitor degradation products over 24–72 hours .

Advanced Research Questions

Q. How does the hydroxy-pyrrole ethyl moiety influence target binding and selectivity in enzyme inhibition studies?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against targets like carbonic anhydrase or kinases, comparing binding energies with/without the pyrrole group.
  • Synthesize analogs lacking the pyrrole ring and test inhibitory activity (IC₅₀) in vitro. Evidence suggests pyrrole derivatives enhance π-π stacking in hydrophobic enzyme pockets .

Q. What strategies optimize regioselectivity during functionalization of the benzenesulfonamide core?

  • Methodology :

  • Use directed ortho-metalation (DoM) with LDA/TMPLi to introduce substituents at the C3 position of the benzene ring.
  • Protect the hydroxy group with a silyl ether (e.g., TBSCl) to prevent undesired side reactions during halogenation or alkylation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Conduct dose-response assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Validate target engagement using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents) .

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • Methodology :

  • Use ADMET predictors (e.g., SwissADME, admetSAR) to identify likely Phase I/II metabolites (e.g., oxidation of the pyrrole ring or O-demethylation).
  • Cross-reference with crystal structure data (e.g., CYP3A4 binding) to prioritize in vitro hepatocyte metabolism studies .

Key Structural and Functional Insights

Feature Role in Activity Supporting Evidence
Chloro substituent Enhances lipophilicity and target affinitySAR studies in
Methoxy group Modulates electronic density for H-bondingX-ray data in
Hydroxyethyl-pyrrole Facilitates solubility and chiral recognitionDocking results in

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